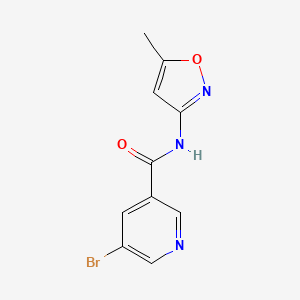

5-bromo-N-(5-methyl-3-isoxazolyl)nicotinamide

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

5-bromo-N-(5-methyl-3-isoxazolyl)nicotinamide is a chemical compound with the linear formula C10H8BrN3O2 . It has a molecular weight of 282.1 . This compound is part of a collection of rare and unique chemicals provided by Sigma-Aldrich to early discovery researchers .

Synthesis Analysis

The synthesis of compounds similar to this compound has been reported . The synthesis of N-(5-methylisoxazol-3-yl)-2-(5-aryl-1,3,4-oxadiazol-2-yl)acetamides was achieved from readily available materials . The compounds were screened for their in vitro antimicrobial activity against representative bacterial and fungal strains .Molecular Structure Analysis

The molecular structure of this compound is defined by its linear formula C10H8BrN3O2 . Unfortunately, no further details about the molecular structure of this compound were found in the search results.科学的研究の応用

Supramolecular Chemistry

Self-assembly Hydrogen-bonded Supramolecular Arrays : Research involving nicotinamide, a closely related compound to "5-bromo-N-(5-methyl-3-isoxazolyl)nicotinamide", has led to the synthesis of new copper(II) bromo- and other halogenobenzoate complexes. These complexes showcase a square-bipyramidal coordination sphere around the Cu2+ ion, leading to the formation of supramolecular hydrogen-bonding-coordination chains and networks. This demonstrates nicotinamide's utility as a supramolecular reagent in crafting structures with potential applications in materials science and catalysis (Halaška et al., 2016).

Biochemical and Pharmacological Research

Nicotinamide N-methyltransferase (NNMT) Inhibition : Small molecule inhibitors of NNMT, a crucial enzyme involved in the methylation of nicotinamide, have been identified, showcasing a broad range of activities. These findings are significant for the development of therapeutics targeting metabolic and chronic diseases where abnormal NNMT activity is a factor. The structure-activity relationships (SARs) for these inhibitors provide insights into designing lead compounds for potential drug development (Neelakantan et al., 2017).

Modification of Alcohol Dehydrogenases : The synthesis of nicotinamide–5-bromoacetyl-4-methyl-imidazole dinucleotide, a reactive NAD analogue, demonstrates its application in enzymatic studies. This analogue acts as a hydrogen acceptor in the enzymatic oxidation of ethanol, inactivating enzymes through covalent modification, which provides insights into enzyme-substrate interactions and the potential for developing enzyme inhibitors (Jörnvall et al., 1975).

Molecular Biology and Genetic Engineering

Herbicide Resistance in Transgenic Plants : The expression of a bacterial detoxification gene in transgenic tobacco plants conferring resistance to bromoxynil highlights the potential of genetic engineering in crop protection. This research demonstrates the applicability of nicotinamide-related compounds in developing herbicide-resistant crops, potentially reducing the environmental impact of agriculture (Stalker et al., 1988).

Safety and Hazards

特性

IUPAC Name |

5-bromo-N-(5-methyl-1,2-oxazol-3-yl)pyridine-3-carboxamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H8BrN3O2/c1-6-2-9(14-16-6)13-10(15)7-3-8(11)5-12-4-7/h2-5H,1H3,(H,13,14,15) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QVRJNOMRIKLRLB-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=NO1)NC(=O)C2=CC(=CN=C2)Br |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H8BrN3O2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

282.09 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![N-{[(2S,4S)-4-fluoro-2-pyrrolidinyl]methyl}-2,4-dimethyl-1,3-thiazole-5-carboxamide hydrochloride](/img/structure/B5523906.png)

![2-[(5,7-dimethyl[1,2,4]triazolo[1,5-a]pyrimidin-2-yl)acetyl]-1,2,3,4-tetrahydroisoquinoline](/img/structure/B5523915.png)

![3,4,5-trimethoxy-N'-[(4-oxo-4H-chromen-3-yl)methylene]benzohydrazide](/img/structure/B5523923.png)

![4-methyl-2-({3-[(methylthio)methyl]-1,2,4-oxadiazol-5-yl}methyl)-1(2H)-phthalazinone](/img/structure/B5523931.png)

![6-{[4-(2-fluorophenyl)piperazin-1-yl]methyl}-N-(3-methylphenyl)-1,3,5-triazine-2,4-diamine](/img/structure/B5523939.png)

![4-[[4-(4-Fluorophenyl)piperazin-1-yl]methyl]phenol](/img/structure/B5523945.png)

![N-ethyl-4-[(2-methyl-2-propen-1-yl)oxy]benzamide](/img/structure/B5523951.png)

![3-[3-oxo-5-(2-oxopropyl)-3,5-dihydro[1,2,4]triazino[2,3-a]benzimidazol-2-yl]propanoic acid](/img/structure/B5523962.png)

![5-(4-methoxyphenyl)-11,13-dimethyl-8-thia-3,4,5,10-tetrazatricyclo[7.4.0.02,7]trideca-1(9),2(7),3,10,12-pentaen-6-one](/img/structure/B5523969.png)

![(3aR,9bR)-2-[[5-(1H-pyrazol-5-yl)furan-2-yl]methyl]-1,3,4,9b-tetrahydrochromeno[3,4-c]pyrrole-3a-carboxylic acid](/img/structure/B5523976.png)